4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 1006523-68-7
VCID: VC2927628
InChI: InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
SMILES: C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

CAS No.: 1006523-68-7

Cat. No.: VC2927628

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole - 1006523-68-7

Specification

CAS No. 1006523-68-7
Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 4-nitro-1-(oxolan-2-ylmethyl)pyrazole
Standard InChI InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
Standard InChI Key KQTCKXRXKVVUSN-UHFFFAOYSA-N
SMILES C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has a nitro group at the 4-position and an oxolan-2-ylmethyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring. The molecular formula of this compound is C8H11N3O3, with a molecular weight of 197.19 g/mol .

The structural identifiers of the compound are as follows:

Identifier TypeValue
IUPAC Name4-nitro-1-(oxolan-2-ylmethyl)pyrazole
InChIInChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
InChI KeyKQTCKXRXKVVUSN-UHFFFAOYSA-N
Canonical SMILESC1CC(OC1)CN2C=C(C=N2)N+[O-]
CAS Number1006523-68-7 (and potentially 1928823-70-4)

Physical and Chemical Properties

Based on its structure, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole is expected to possess certain physical and chemical properties:

PropertyPredicted Value/Characteristic
Physical StateLikely a crystalline solid at room temperature
ColorTypically pale yellow to yellow (characteristic of nitro compounds)
SolubilityLikely soluble in organic solvents (methanol, ethanol, acetone); limited water solubility
Acidity/BasicityWeakly basic due to pyrazole nitrogen atoms; acidity increased by nitro group
StabilityStable under normal conditions; sensitive to strong reducing agents

The nitro group, being strongly electron-withdrawing, significantly affects the electronic distribution in the pyrazole ring, which influences the compound's reactivity in various chemical reactions.

Synthesis Methods

Primary Synthetic Route

The primary method for synthesizing 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole typically involves the reaction of 4-nitropyrazole with an appropriate oxolane (tetrahydrofuran) derivative. This reaction generally proceeds through a nucleophilic substitution mechanism where the pyrazole nitrogen acts as a nucleophile .

The synthesis typically involves the following steps:

  • Preparation of 4-nitropyrazole through nitration of pyrazole

  • Reaction of 4-nitropyrazole with oxirane in the presence of a base such as potassium carbonate

  • Nucleophilic opening of the oxirane ring by the pyrazole nitrogen

  • Formation of the desired product, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole

Alternative Synthetic Approaches

Alternative synthetic strategies may include:

  • Alkylation Approach: Direct alkylation of 4-nitropyrazole with an appropriate oxolan-2-ylmethyl halide in the presence of a base.

  • Cyclization Approach: Formation of the pyrazole ring after attaching the oxolan-2-ylmethyl group to an appropriate precursor.

  • Protecting Group Strategy: Using a protecting group strategy where the pyrazole nitrogen is first protected, followed by nitration at the 4-position, and then deprotection and alkylation with the oxolan-2-ylmethyl group.

Industrial Production Considerations

For larger-scale production, several factors must be considered:

  • Process Optimization: Improving yields and reducing waste through careful control of reaction conditions.

  • Continuous Flow Systems: Implementation of continuous flow reactors for more efficient synthesis.

  • Purification Methods: Development of effective purification protocols to ensure high product purity.

  • Safety Considerations: Addressing safety concerns related to handling nitration reactions and potentially unstable intermediates.

Chemical Reactivity

Reactivity of the Nitro Group

The nitro group in 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole can participate in various reactions:

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents, producing 4-Amino-1-(oxolan-2-ylmethyl)-1h-pyrazole. This transformation is particularly valuable for creating derivatives with different biological properties.

  • Nucleophilic Substitution: In some cases, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.

  • Coordination: The nitro group can act as a coordination site for metal complexes, potentially leading to applications in catalysis or materials science.

Reactivity of the Pyrazole Ring

The pyrazole ring in this compound exhibits specific reactivity patterns:

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing nitro group reduces its reactivity toward electrophiles.

  • Metalation: Deprotonation at C3 or C5 positions using strong bases, followed by reaction with electrophiles, can lead to functionalized derivatives.

  • Oxidation: Under specific conditions, the pyrazole ring can undergo oxidation reactions, particularly at positions activated by substituents.

Reactivity of the Oxolan-2-ylmethyl Group

The oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group can undergo:

  • Ether Cleavage: Under strong acidic conditions, the ether linkage can be cleaved.

  • Oxidation: The tetrahydrofuran ring can be oxidized at various positions, particularly at carbon atoms adjacent to the oxygen.

  • Ring-Opening: Under certain conditions, the tetrahydrofuran ring may undergo ring-opening reactions.

Comparisons with Related Compounds

Comparison with Other Pyrazole Derivatives

When compared with other pyrazole derivatives, 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole has several distinctive features:

CompoundKey Differences from 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
4-Nitro-1H-pyrazoleLacks the oxolan-2-ylmethyl group; generally less lipophilic
1-(Oxolan-2-ylmethyl)-1H-pyrazoleLacks the nitro group; less electron-deficient ring system
4-Amino-1-(oxolan-2-ylmethyl)-1H-pyrazoleContains an amino group instead of a nitro group; more electron-rich ring system
4-Nitro-1-(oxan-2-yl)-1H-pyrazole-3-carbaldehydeContains a carbaldehyde group at C3 and an oxan-2-yl group instead of oxolan-2-ylmethyl

Structural Similarity to Biologically Active Compounds

Several structurally similar pyrazole derivatives have demonstrated biological activity:

  • Pyrazole-4-carboxamide Derivatives: Compounds like 5-aminopyrazole-4-carboxamide have been investigated as inhibitors of CDPK1 from T. gondii, suggesting potential antiparasitic applications .

  • Protein Kinase Inhibitors: Various pyrazole derivatives have shown activity against protein kinases. For example, compounds like 3-(3-amino-1-methylindazol-6-yl)-1-tert-butylpyrazole-4-carboxamide have been studied for their kinase inhibitory properties .

Structure-Activity Relationships

Impact of Structural Features on Biological Activity

The structural features of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole likely influence its biological activity in specific ways:

  • Nitro Group: The nitro group at the 4-position:

    • Enhances electron deficiency of the pyrazole ring

    • Provides a hydrogen bond acceptor site for interactions with biological targets

    • Can be metabolically reduced to an amino group, potentially acting as a prodrug feature

  • Oxolan-2-ylmethyl Group: This substituent:

    • Increases lipophilicity, potentially enhancing membrane permeability

    • Provides conformational flexibility due to the methylene linker

    • Contains an oxygen atom that can serve as a hydrogen bond acceptor

  • Pyrazole Ring: The core pyrazole structure:

    • Provides a rigid scaffold for precise spatial arrangement of substituents

    • Contains nitrogen atoms that can interact with biological targets through hydrogen bonding or coordination

Molecular Docking Considerations

Based on studies of similar pyrazole derivatives, several factors may influence how 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole interacts with potential biological targets:

  • Binding Energy: Molecular docking studies of similar pyrazole derivatives have revealed binding energies ranging from -8.57 to -10.35 kJ/mol with various protein targets .

  • Hydrogen Bonding: The nitro group and pyrazole nitrogens can form hydrogen bonds with amino acid residues in protein binding pockets.

  • Hydrophobic Interactions: The oxolan-2-ylmethyl group may engage in hydrophobic interactions within binding pockets.

  • Potential Protein Targets: Based on studies of similar compounds, potential targets might include:

    • VEGFR-2 (a receptor tyrosine kinase)

    • Aurora A (a serine/threonine protein kinase)

    • CDK2 (a cyclin-dependent kinase)

Future Research Directions

Synthesis of Derivatives

Future research could focus on synthesizing derivatives of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole with modifications at various positions:

  • C3 and C5 Functionalization: Introduction of various functional groups at these positions could create a library of compounds with potentially diverse biological activities.

  • Nitro Group Transformation: Conversion of the nitro group to other functionalities (e.g., amino, amido, sulfonamido) could yield compounds with different biological profiles.

  • Oxolan Ring Modifications: Variations in the size or substitution pattern of the oxolan ring could affect the compound's physicochemical properties and biological activities.

Biological Activity Screening

Comprehensive screening of 4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole and its derivatives against various biological targets would be valuable:

  • Antimicrobial Screening: Testing against bacterial and fungal strains to assess potential antimicrobial activity.

  • Enzyme Inhibition Assays: Evaluating inhibitory activity against various enzymes, particularly protein kinases implicated in cancer and other diseases.

  • Cell-Based Assays: Assessing cytotoxicity against cancer cell lines and effects on cellular signaling pathways.

Computational Studies

Advanced computational methods could provide insights into the properties and potential applications of this compound:

  • Molecular Docking: More detailed docking studies with specific protein targets could predict binding modes and affinities.

  • Molecular Dynamics Simulations: Investigating the dynamic behavior of the compound when interacting with biological targets.

  • QSAR Studies: Developing quantitative structure-activity relationships to guide the design of more potent derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator